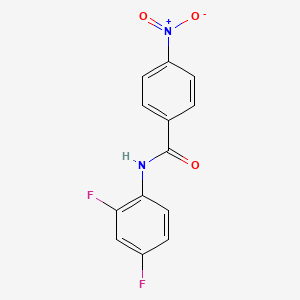

N-(2,4-difluorophenyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “N-(2,4-difluorophenyl)-2-fluorobenzamide” was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of “N-(2,4-difluorophenyl)-2-fluorobenzamide” was determined using single-crystal X-ray diffraction methods .Applications De Recherche Scientifique

Antibacterial Activity

N-(2,4-difluorophenyl)-4-nitrobenzamide and its derivatives have been explored for their antibacterial properties. Research conducted by Saeed et al. (2010) on the synthesis and characterization of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide revealed greater antibacterial efficacy of the complexes compared to their ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Chemical Vapor Deposition and Nanotechnology

The compound has applications in nanotechnology, specifically in the deposition of nanostructured thin films. Saeed et al. (2013) demonstrated the use of nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide as precursors for the deposition of nickel sulfide nanostructured thin films through chemical vapor deposition (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Structural, Thermal, and Mechanical Properties Analysis

The study of polymorphs of related fluorinated amides, as researched by Mondal et al. (2017), revealed insights into the structural, thermal, and mechanical properties of these compounds. They found variations in stiffness and hardness between different forms, highlighting the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Synthesis of Nanoparticles

Nanoparticles and nanocrystals of bidentate nickel(II) complexes of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide were synthesized and characterized, as reported by Saeed et al. (2013). This research contributes to the understanding of metal complexes and their potential applications in nanotechnology (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Comparative Vibrational Spectroscopic Analysis

A comparative study on different method combinations for the vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide was conducted by Dwivedi and Kumar (2019). Their research provides insights into the reactive nature of such compounds, which can be useful in various scientific applications, including in electro-optical fields (Dwivedi & Kumar, 2019).

Crystal Engineering and Molecular Design

Research into the crystal engineering and design of complexes involving 4-nitrobenzamide has been explored, contributing to the field of materials science. For instance, Saha et al. (2005) investigated the molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes, which could be useful for designing new crystalline materials (Saha, Nangia, & Jaskólski, 2005).

Orientations Futures

The future directions for the study of “N-(2,4-difluorophenyl)-4-nitrobenzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

Mécanisme D'action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-4-nitrobenzamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Biochemical Pathways

The affected pathways include those associated with cell growth and proliferation, such as the mTOR and EGFR pathways, and those involved in inflammation and immune responses, such as the iNOS pathway . Downstream effects may include reduced cell growth and proliferation, altered inflammatory responses, and potential anticancer effects.

Pharmacokinetics

Similar compounds are typically absorbed, distributed, metabolized, and excreted by the body in various ways . The compound’s ADME properties can impact its bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. Potential effects include altered cell growth and proliferation, changes in inflammatory and immune responses, and potential anticancer effects .

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-3-6-12(11(15)7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIZWOZTAJSRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904438.png)

![1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2904439.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2904440.png)

![2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol](/img/structure/B2904455.png)